molecular formula C13H25NO2 B1467245 2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one CAS No. 1247756-70-2

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one

Cat. No.: B1467245
CAS No.: 1247756-70-2
M. Wt: 227.34 g/mol
InChI Key: DQHLQFDYAHHMKL-UHFFFAOYSA-N
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Description

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one is a useful research compound. Its molecular formula is C13H25NO2 and its molecular weight is 227.34 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound can interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The hydroxymethyl group may form hydrogen bonds with amino acid residues in proteins, affecting their conformation and activity. Additionally, the hexanone chain can interact with hydrophobic pockets in enzymes, further modulating their function.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways by binding to receptors or enzymes involved in these pathways . This can lead to changes in gene expression, affecting the production of proteins and other biomolecules. Additionally, the compound can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions can lead to changes in the conformation and activity of the target biomolecules. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or altering the enzyme’s conformation. Alternatively, it may activate enzymes by stabilizing their active conformation or promoting substrate binding.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression, enzyme activity, and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health . At higher doses, it can exhibit toxic or adverse effects, including changes in enzyme activity, gene expression, and cellular metabolism. Threshold effects have been observed, where the compound’s biological activity increases significantly beyond a certain dosage. It is important to determine the optimal dosage that maximizes the compound’s beneficial effects while minimizing its toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels . For example, the compound may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism. These interactions can lead to changes in the levels of metabolites and energy production, affecting overall cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passively diffuse through the lipid bilayer . Once inside the cell, it can interact with binding proteins that facilitate its distribution to specific cellular compartments. The compound’s localization and accumulation within cells can influence its activity and function, affecting cellular processes and overall health.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the mitochondria, where it can influence energy production and metabolic pathways. Alternatively, it may be directed to the nucleus, where it can affect gene expression and cellular signaling. The compound’s subcellular localization can determine its specific biological effects and overall impact on cellular function.

Properties

IUPAC Name

2-ethyl-1-[3-(hydroxymethyl)pyrrolidin-1-yl]hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-3-5-6-12(4-2)13(16)14-8-7-11(9-14)10-15/h11-12,15H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHLQFDYAHHMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)N1CCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.